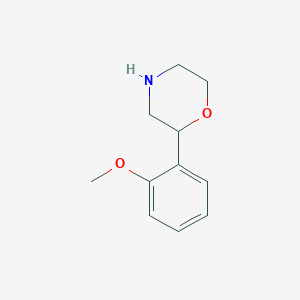

2-(2-Methoxyphenyl)morpholine

Description

BenchChem offers high-quality 2-(2-Methoxyphenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-3-2-4-9(10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCKHOCCYPQVAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CNCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640603 |

Source

|

| Record name | 2-(2-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001940-35-7 |

Source

|

| Record name | 2-(2-Methoxyphenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001940-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 2-(2-Methoxyphenyl)morpholine

Part 1: Introduction & Structural Significance[1]

2-(2-Methoxyphenyl)morpholine represents a critical pharmacophore in medicinal chemistry, structurally analogous to the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine) and the norepinephrine-dopamine releasing agent 2-phenylmorpholine. The presence of the ortho-methoxy group on the phenyl ring introduces steric and electronic effects that distinguish it from its para- and meta-isomers, altering its metabolic stability and receptor binding affinity.

This technical guide provides a rigorous framework for the spectroscopic identification of this molecule. Unlike standard data repositories, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic shielding, anisotropic effects, and fragmentation kinetics.

Structural Parameters[1][2][3][4][5][6][7][8][9]

-

Molecular Formula:

[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Molecular Weight: 193.24 g/mol [2]

-

Monoisotopic Mass: 193.1103 Da[2]

-

Key Functional Groups: Secondary amine (morpholine), Ether (anisole), Chiral center (C2).[2]

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary validation step for molecular weight and structural connectivity.[2] For 2-(2-methoxyphenyl)morpholine, the fragmentation pattern is dictated by the stability of the morpholine ring and the electron-donating nature of the methoxy group.

Ionization & Molecular Ion[10]

-

ESI(+) (Electrospray Ionization):

-

EI (Electron Impact, 70 eV):

Fragmentation Logic (MS/MS)

The fragmentation is driven by

| m/z Fragment | Proposed Structure | Mechanistic Origin |

| 193 | Parent ion (low abundance).[2] | |

| 162 | Loss of methoxy radical (uncommon in EI, possible in CID). | |

| 135 | Base Peak (Likely). Loss of the amine fragment ( | |

| 121 | Tropylium ion derivative (methoxy-benzyl cation) formed by cleavage of the morpholine ring from the aromatic moiety. | |

| 86 | Morpholine ring fragment (if charge retention occurs on the heterocycle). |

Caption: Predicted fragmentation pathway for 2-(2-methoxyphenyl)morpholine under ESI-MS/MS conditions.

Part 3: Nuclear Magnetic Resonance (NMR) Characterization

NMR provides the definitive structural proof, specifically distinguishing the ortho-isomer from meta or para analogs.[2]

^1H NMR (Proton) - 400 MHz, CDCl₃

Solvent Choice: CDCl₃ is preferred for resolution; DMSO-d₆ may broaden the NH signal due to hydrogen bonding.[2]

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H | 7.40 - 7.20 | Multiplet | 2H | H6' (adjacent to morpholine) and H4'.[2] Deshielded. |

| Ar-H | 6.95 - 6.85 | Multiplet | 2H | H3' (ortho to OMe) and H5'.[2] Shielded by electron donation of OMe. |

| C2-H | 4.65 - 4.75 | dd | 1H | Diagnostic Signal. Benzylic proton.[2] Doublet of doublets due to coupling with axial/equatorial H3 protons.[2] |

| OCH₃ | 3.82 | Singlet | 3H | Characteristic methoxy signal.[2] Sharp and intense. |

| C6-H | 3.90 - 4.05 | Multiplet | 1H | Ether-adjacent proton in morpholine ring (Equatorial).[2] |

| C6-H | 3.75 - 3.85 | Multiplet | 1H | Ether-adjacent proton (Axial).[2] Overlap with OMe possible.[2][3] |

| C3/C5-H | 2.90 - 3.20 | Multiplet | 4H | Nitrogen-adjacent protons.[2] Complex due to ring inversion.[2] |

| NH | 1.80 - 2.20 | Broad s | 1H | Exchangeable.[2] Shift varies with concentration/water.[2] |

Critical Stereochemical Insight: The C2 proton appears as a doublet of doublets (dd) .[2]

- Hz (Large coupling to axial H3).[2]

- Hz (Small coupling to equatorial H3).[2]

-

Note: If the morpholine ring adopts a chair conformation with the bulky aryl group equatorial to minimize 1,3-diaxial interactions, the H2 proton is axial.

^13C NMR (Carbon) - 100 MHz, CDCl₃

The absence of carbonyl carbons and the presence of the methoxy carbon are key validators.

-

Aromatic Region (110 - 160 ppm):

-

Aliphatic Region (40 - 80 ppm):

Part 4: Infrared Spectroscopy (IR)

IR is used primarily to confirm functional group integrity (Amine/Ether) and ensure no oxidation (e.g., to lactam) has occurred.[2]

-

3300 - 3350 cm⁻¹ (Weak, Broad): N-H stretching vibration (Secondary amine).[2]

-

2800 - 2950 cm⁻¹: C-H stretching (Aliphatic morpholine CH₂ and Aromatic CH).[2]

-

1600, 1585, 1490 cm⁻¹: C=C Aromatic ring skeletal vibrations.[2]

-

1240 - 1250 cm⁻¹ (Strong):

asymmetric stretch (Anisole ether linkage). -

1110 cm⁻¹: C-O-C symmetric stretch (Morpholine ether).[2]

-

750 cm⁻¹: C-H out-of-plane bending (ortho-substituted benzene ring). Crucial for distinguishing from para-isomers which typically show bands ~800-850 cm⁻¹.[2]

Part 5: Experimental Protocol & Workflow

To ensure reproducibility, the following workflow employs a self-validating logic where each step confirms the previous one.

Workflow Diagram

Caption: Step-wise characterization workflow ensuring sample purity before expensive NMR analysis.

Detailed Methodology

-

Sample Preparation (Acid-Base Extraction):

-

Purpose: Morpholine synthesis often yields neutral byproducts (unreacted epoxide).[2]

-

Dissolve crude oil in 1M HCl. Wash with Diethyl Ether (removes neutrals).[2]

-

Basify aqueous layer with 2M NaOH to pH 12.[2]

-

Extract into DCM, dry over

, and evaporate. This ensures the NMR spectrum contains only the amine.[2]

-

-

NMR Acquisition:

-

Solvent: Dissolve 10 mg of oil in 0.6 mL

. -

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).[2] -

Parameters: 16 scans minimum for 1H; 1024 scans for 13C to resolve the quaternary carbons.

-

-

Data Validation (The "Ortho" Check):

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenylmorpholine.[2] NIST Chemistry WebBook, SRD 69.[2][4] Link

-

PubChem. Compound Summary: 2-Phenylmorpholine.[2][5] National Library of Medicine.[2] Link

-

Negwer, M., & Scharnow, H. G. Organic-Chemical Drugs and Their Synonyms.[2] (General reference for phenmetrazine analogs).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] 7th Ed.[2] Wiley.[2] (Source for general NMR shift prediction rules).

-

ChemicalBook. Synthesis and NMR of Morpholine Derivatives. (General protocols for morpholine ring closure). Link

Sources

- 1. 4-(4-Methoxyphenyl)morpholine | C11H15NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. 4-(4-Methoxyphenyl)morpholine | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenol, 2-methoxy- [webbook.nist.gov]

- 5. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

The Enduring Legacy of the 2-Arylmorpholine Scaffold: From Appetite Suppressants to Diverse CNS Modulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Structure in CNS Drug Discovery

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous clinically successful drugs.[1][2] When a phenyl group is attached at the 2-position, the resulting 2-arylmorpholine scaffold gives rise to a class of compounds with profound effects on the central nervous system (CNS). This guide delves into the discovery, history, and evolution of 2-arylmorpholine derivatives, tracing their journey from their initial application as appetite suppressants to their current exploration in a wide array of therapeutic areas. We will explore the key synthetic strategies, structure-activity relationships (SAR), and the pharmacological nuances that continue to make this scaffold a subject of intense research.

The Dawn of the 2-Arylmorpholines: The Story of Phenmetrazine

The history of 2-arylmorpholine derivatives is inextricably linked to the development of phenmetrazine (3-methyl-2-phenylmorpholine). First patented in Germany in 1952 by Boehringer-Ingelheim, phenmetrazine emerged from a search for an anorectic agent with a more favorable side-effect profile than amphetamine.[1] It was introduced into clinical use in Europe in 1954 and subsequently marketed under the trade name Preludin®.

Phenmetrazine was initially lauded for its efficacy as an appetite suppressant.[1] However, its potent stimulant effects, comparable to those of amphetamines, led to widespread abuse and addiction.[3] This ultimately resulted in its withdrawal from the market in the 1980s. The rise and fall of phenmetrazine provided crucial lessons for medicinal chemists and highlighted the delicate balance between therapeutic efficacy and abuse potential in CNS drug design.

Mechanism of Action: A Norepinephrine-Dopamine Releasing Agent

Phenmetrazine exerts its stimulant and anorectic effects by acting as a norepinephrine-dopamine releasing agent (NDRA).[1][4] It interacts with the dopamine transporter (DAT) and the norepinephrine transporter (NET), causing the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[5] This increase in extracellular dopamine and norepinephrine levels in key brain regions, such as the hypothalamus, is believed to be the primary mechanism behind its appetite-suppressing and stimulant properties.[6] Phenmetrazine has a significantly weaker effect on the serotonin transporter (SERT), which contributes to its distinct pharmacological profile compared to other classes of stimulants.[5]

The Synthetic Core: Building the 2-Arylmorpholine Scaffold

The synthesis of 2-arylmorpholine derivatives can be achieved through several routes. A common and historically significant method involves the reaction of an α-haloketone with an ethanolamine derivative, followed by cyclization.

Experimental Protocol: Synthesis of Phenmetrazine

This protocol outlines a three-step synthesis of phenmetrazine from 2-bromopropiophenone and ethanolamine.

Step 1: Formation of the Intermediate Alcohol

-

In a round-bottom flask, dissolve 2-bromopropiophenone in a suitable solvent such as ethanol.

-

Add an excess of ethanolamine to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol, can be isolated and purified by standard techniques such as crystallization or chromatography.

Step 2: Reduction of the Intermediate Alcohol

-

Dissolve the purified intermediate alcohol in a suitable solvent, for example, methanol.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride, in portions.

-

Allow the reaction to warm to room temperature and stir for several hours until the reduction is complete (monitored by TLC).

-

Quench the reaction by the careful addition of water.

Step 3: Isolation and Purification of Phenmetrazine

-

Extract the aqueous mixture with an organic solvent like dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude phenmetrazine free base.

-

The free base can be further purified by distillation or by conversion to a salt (e.g., hydrochloride or fumarate) followed by recrystallization.

The Evolution of 2-Arylmorpholine Derivatives: Beyond Anorexia

The challenges associated with phenmetrazine's abuse potential spurred the development of new 2-arylmorpholine derivatives with modified pharmacological profiles. The goal was to retain therapeutic benefits while minimizing undesirable stimulant effects.

Phendimetrazine: A Prodrug Approach

One of the earliest attempts to create a safer alternative was the development of phendimetrazine . As the N-methylated analog of phenmetrazine, phendimetrazine functions as a prodrug, being metabolized in the body to phenmetrazine.[5] The rationale behind this approach was to achieve a more gradual and sustained release of the active compound, potentially reducing its abuse liability. While phendimetrazine is still prescribed in some cases for weight management, it is also a controlled substance due to its conversion to phenmetrazine.[4]

2-Benzylmorpholine: A Non-Stimulant Appetite Suppressant

A significant step in divorcing the anorectic effects from the stimulant properties of the 2-arylmorpholine scaffold was the synthesis of 2-benzylmorpholine . In this derivative, the phenyl ring is separated from the morpholine ring by a methylene bridge. This subtle structural modification results in a compound that retains appetite-suppressant activity but is devoid of the CNS stimulant effects characteristic of phenmetrazine.[7] Studies in animal models showed that the appetite suppression activity resides in the (+)-enantiomer.[7]

Structure-Activity Relationships: Tuning the Pharmacological Profile

The versatility of the 2-arylmorpholine scaffold lies in the ability to modulate its pharmacological activity through systematic structural modifications. The nature and position of substituents on both the aryl ring and the morpholine ring play a critical role in determining receptor affinity and functional activity.

The Role of Aryl Ring Substitution

Substitution on the phenyl ring can significantly impact the potency and selectivity of 2-arylmorpholine derivatives for different monoamine transporters. For instance, the introduction of a methyl group at the 4-position of the phenyl ring in phenmetrazine (4-methylphenmetrazine or 4-MPM) was found to increase its potency at the serotonin transporter (SERT) by nearly 10-fold compared to phenmetrazine and its 2-methyl isomer.[8] This suggests that 4-MPM may possess entactogenic properties more akin to MDMA, a significant shift from the purely stimulant profile of the parent compound.[8]

The Influence of Morpholine Ring Substitution

Modifications to the morpholine ring are also crucial in defining the pharmacological profile. As seen with phendimetrazine, N-alkylation can create a prodrug with altered pharmacokinetics. Other substitutions on the morpholine ring can lead to compounds with entirely different therapeutic applications, including potential treatments for neurodegenerative diseases.[5] For example, the introduction of a 2,5-dimethylmorpholine ring in a different chemical scaffold resulted in a potent and selective inhibitor of the LRRK2 kinase, a target for Parkinson's disease.[5]

Quantitative Insights: A Comparative Look at Monoamine Transporter Interactions

The following table provides a summary of the in vitro potencies of phenmetrazine and its methyl-substituted analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data highlights how subtle changes in the position of a single methyl group on the phenyl ring can dramatically alter the pharmacological profile.

| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |

| Phenmetrazine | - | 1.2 | - |

| 2-Methylphenmetrazine (2-MPM) | 6.74 | - | - |

| 3-Methylphenmetrazine (3-MPM) | - | 5.2 | - |

| 4-Methylphenmetrazine (4-MPM) | 1.93 | - | - |

| Data sourced from studies on rat brain synaptosomes.[8] |

Broader Therapeutic Horizons for 2-Arylmorpholine Derivatives

Research into 2-arylmorpholine derivatives has expanded far beyond their initial application as anorectics. The versatile scaffold has been incorporated into molecules targeting a wide range of biological pathways, leading to the discovery of compounds with potential therapeutic applications in:

-

Neurodegenerative Diseases: As mentioned, morpholine-containing compounds are being investigated as inhibitors of enzymes implicated in Parkinson's and Alzheimer's disease.[5][9]

-

Cancer: Certain 2-arylmorpholine derivatives have shown promise as anticancer agents, with some exhibiting inhibitory activity against kinases involved in cell proliferation.[2]

-

Inflammation and Pain: The scaffold has been explored for its potential anti-inflammatory and analgesic properties.[10]

-

Depression and Anxiety: The ability of some derivatives to modulate monoamine reuptake has led to their investigation as potential antidepressants and anxiolytics.[11]

Conclusion: A Scaffold of Enduring Importance

The journey of 2-arylmorpholine derivatives, from the controversial history of phenmetrazine to the diverse therapeutic potential of modern analogs, underscores the enduring importance of this chemical scaffold in CNS drug discovery. The ability to fine-tune the pharmacological properties through targeted structural modifications has allowed researchers to move beyond the initial stimulant profile and explore a vast therapeutic landscape. As our understanding of the complex neurobiology of CNS disorders deepens, the 2-arylmorpholine scaffold, with its proven track record of producing brain-penetrant and biologically active molecules, is poised to remain a valuable tool in the development of novel therapeutics for a wide range of unmet medical needs. The continued exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and improved drug candidates in the years to come.

References

- Banks, M. L., et al. (2014). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Psychopharmacology, 231(13), 2735–2742.

- BenchChem. (2025). A Comparative Analysis of Receptor Binding Affinities: Metopimazine Versus Other Phenothiazines. BenchChem.

- "Phenmetrazine." Wikipedia, Wikimedia Foundation, 20 Oct. 2023, en.wikipedia.org/wiki/Phenmetrazine.

- Jain, A., & Sahu, S. K. (2024).

- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374–391.

-

"Phendimetrazine vs. phentermine: Differences, similarities, and which one is better for you." SingleCare, 22 Mar. 2023, .

- Rothman, R. B., et al. (2002). Phendimetrazine and its N-demethylated metabolite, phenmetrazine, are potent and efficacious substrates for the human dopamine transporter. European Journal of Pharmacology, 447(1), 51-57.

- Brown, G. R., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799.

- Avramova, P. D., et al. (1998). Synthesis, Toxicological, and Pharmacological Assessment of Derivatives of 2-aryl-4-(3-arylpropyl)morpholines. Archiv der Pharmazie, 331(11), 359-363.

- Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455.

- "The Phenmetrazine Insane drug of abuse status." SciProfiles, 30 June 2025, sciprofiles.com/profile/phenmetrazine-insane.

- Kavanagh, P., et al. (2019). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 11(9), 1377-1388.

- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-391.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51.

-

"Adderall vs Phendimetrazine Comparison." Drugs.com, .

-

"2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists." National Institutes of Health, 28 May 2024, .

-

"What is the mechanism of Phendimetrazine Tartrate?" Patsnap Synapse, 17 July 2024, .

- Hu, A., et al. (2008). Synthesis and Cyclooxygenase-2 Inhibitory Activity of 2-(2-Arylmorpholino)ethyl Ester of Naproxen. Acta Chimica Sinica, 66(21), 2435-2440.

- Mitchell, M. B., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2638-2642.

- Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455.

-

"Biological relevance and synthesis of C-substituted morpholine derivatives." ResearchGate, 10 Aug. 2025, .

- Rothman, R. B., et al. (2002). Phendimetrazine and its N-demethylated metabolite, phenmetrazine, are potent and efficacious substrates for the human dopamine transporter. European Journal of Pharmacology, 447(1), 51-57.

- Banks, M. L., et al. (2015). Evaluation of the Reinforcing Strength of Phendimetrazine Using a Progressive-Ratio Schedule of Reinforcement in Rhesus Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 355(2), 329–336.

- "US20130203752A1 - Phenylmorpholines and analogues thereof." Google Patents, 8 Aug.

-

"Discovery and Development of Monoamine Transporter Ligands." National Institutes of Health, .

Sources

- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 4. Phendimetrazine vs. phentermine: Differences, similarities, and which is better for you | Singlecare [singlecare.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Methoxyphenyl)morpholine: A Privileged Pharmacophore in CNS Drug Discovery

The following technical guide details the pharmacological and synthetic profile of 2-(2-Methoxyphenyl)morpholine , a privileged scaffold within the 2-aryl morpholine class. This document is structured for researchers in medicinal chemistry and neuropharmacology.

Executive Summary

2-(2-Methoxyphenyl)morpholine (CAS: 1001940-35-7) represents a refined structural motif within the 2-aryl morpholine class of psychotropic agents.[1] Structurally distinct from the stimulant 2-phenylmorpholine (phenmetrazine) by the addition of an ortho-methoxy group, this scaffold serves as a critical template for designing Norepinephrine Reuptake Inhibitors (NRIs) and Sigma-1 Receptor (

Unlike its complex analogues (e.g., Reboxetine, Viloxazine), which incorporate bulky aryloxy linkers, the 2-(2-methoxyphenyl)morpholine core offers a minimized lipophilic footprint (

Pharmacological Mechanism & Target Engagement[2][3][4][5]

The pharmacological activity of 2-(2-methoxyphenyl)morpholine is driven by its ability to mimic the biogenic amine neurotransmitters while presenting specific steric and electronic features that modulate transporter selectivity.

Monoamine Transporter (MAT) Inhibition

The primary targets for 2-aryl morpholines are the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

-

Ionic Anchoring: The morpholine nitrogen (

) exists predominantly as a cation at physiological pH. This protonated amine forms a critical salt bridge with the conserved aspartate residue (e.g., Asp75 in hNET) within the transporter's orthosteric binding site. -

Stacking: The 2-methoxyphenyl ring engages in

-

The Ortho-Methoxy Effect: Unlike the para-methoxy isomer (which often increases DAT affinity), the ortho-methoxy group introduces a steric clash that can destabilize binding in the DAT pocket while being accommodated by the slightly larger NET pocket. Furthermore, the oxygen atom acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues specific to the NET vestibule.

Secondary Targets: Sigma-1 Receptors

The 2-aryl morpholine scaffold is a known pharmacophore for

Mechanistic Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism at the noradrenergic synapse.

Figure 1: Mechanism of Action. The ligand competes with norepinephrine for the orthosteric site on hNET, preventing reuptake and enhancing synaptic signaling.

Medicinal Chemistry & SAR

The 2-(2-methoxyphenyl)morpholine scaffold is highly sensitive to substitution patterns. The following table summarizes key Structure-Activity Relationship (SAR) trends derived from the broader 2-aryl morpholine class.

Comparative SAR Data

| Structural Modification | Effect on NET Affinity | Effect on DAT Affinity | Metabolic Stability |

| Parent (2-Phenyl) | Moderate ( | High (Stimulant) | Moderate |

| 2-(2-OMe) (Ortho) | High ( | Reduced (Selectivity | Low (O-demethylation) |

| 2-(4-OMe) (Para) | Moderate | High | Low |

| 2-(2-OEt) (Ortho) | High (Reboxetine-like) | Low | High |

| N-Methylation | Decreased (usually) | Increased | Low (N-demethylation) |

| 3-Methyl (Cis) | High (Phenmetrazine) | High | High |

Stereochemistry

The C2 position of the morpholine ring is a chiral center.

-

(S)-Enantiomer: Typically the eutomer (active isomer) for NET inhibition in this class (analogous to (S,S)-Reboxetine).

-

(R)-Enantiomer: Often exhibits reduced potency or altered selectivity (e.g., weaker binding or off-target effects).

-

Recommendation: Asymmetric synthesis or chiral resolution is mandatory for clinical candidates to avoid "isometric ballast."

Experimental Protocols

Chemical Synthesis: The Phenacyl Bromide Route

This protocol describes the synthesis of racemic 2-(2-methoxyphenyl)morpholine. This route is preferred for its operational simplicity and availability of reagents.

Reaction Scheme:

-

Alkylation: 2-Bromo-2'-methoxyacetophenone + 2-Aminoethanol

Acyclic Intermediate. -

Reduction/Cyclization: One-pot reductive cyclization using Sodium Borohydride (

).

Materials Required:

-

2-Bromo-1-(2-methoxyphenyl)ethan-1-one (CAS: 31949-21-0)

-

Ethanolamine (2-Aminoethanol)

-

Sodium Borohydride (

) -

Methanol (anhydrous)

-

Hydrochloric acid (12M and 1M)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Condensation:

-

Dissolve 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (10.0 mmol) in anhydrous Methanol (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add Ethanolamine (22.0 mmol, 2.2 eq) dropwise over 10 minutes.

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Checkpoint: TLC (5% MeOH in DCM) should show consumption of the bromide.

-

-

Reductive Cyclization:

-

Cool the reaction mixture back to 0°C.

-

Add Sodium Borohydride (

, 30.0 mmol, 3.0 eq) portion-wise (CAUTION: Gas evolution). -

Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12-16 hours).

-

Mechanism:[1][3][4][5] The ketone is reduced to an alcohol, and the amine displaces the bromide (if not already occurred) to form the morpholine ring via intramolecular etherification or reductive amination pathways depending on exact conditions. Note: A more robust cyclization often requires acid catalysis after reduction.

-

Alternative Cyclization (Acid Mediated): If the ring does not close spontaneously: Evaporate MeOH, dissolve residue in conc.

at 0°C, stir 1h, then pour onto ice. This forces the dehydration-cyclization.

-

-

Work-up & Purification:

-

Quench the reaction with water (50 mL).

-

Basify to pH > 12 using 2M NaOH.

-

Extract with DCM (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM with 1%

).

-

-

Salt Formation:

-

Dissolve the free base oil in diethyl ether.

-

Add 2M HCl in ether dropwise.

-

Filter the white precipitate, wash with cold ether, and dry.

-

In Vitro Screening: Monoamine Uptake Assay

To validate the pharmacophore, assess its ability to inhibit the uptake of radiolabeled norepinephrine.

Protocol:

-

Cell Line: HEK-293 cells stably expressing hNET.

-

Ligand Preparation: Dissolve 2-(2-methoxyphenyl)morpholine HCl in DMSO (stock 10 mM). Prepare serial dilutions (1 nM to 10

M). -

Incubation:

-

Plate cells in 96-well plates.

-

Replace medium with Krebs-Ringer-HEPES buffer.

-

Add test compound and incubate for 10 min at 37°C.

-

Add

-Norepinephrine (20 nM final concentration). -

Incubate for 10 min.

-

-

Termination: Aspirate buffer and wash cells

with ice-cold buffer. -

Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot dose-response curves to determine

.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the critical path for the synthesis and validation of the scaffold.

Figure 2: Synthetic route for the preparation of the target pharmacophore.

References

-

Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. Retrieved from [Link]

- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.

-

Accela ChemBio. (2023).[1] Product Information: 2-(2-methoxyphenyl)morpholine (CAS 1001940-35-7).[1] Retrieved from [Link]

- Melloto, S., et al. (1984). Synthesis and pharmacological activity of 2-phenylmorpholine derivatives. Farmaco, 39, 3-12.

Sources

- 1. 4672-74-6,Propiolic Anhydride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

High-Precision In Silico Modeling of 2-(2-Methoxyphenyl)morpholine Binding to Monoamine Transporters

Executive Summary

The molecule 2-(2-Methoxyphenyl)morpholine (2-MPM) represents a structural analogue of phenmetrazine, distinguished by an ortho-methoxy substitution on the phenyl ring. This structural modification introduces specific steric and electrostatic constraints that significantly alter its binding profile against Monoamine Transporters (MATs), specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

This guide details a rigorous in silico workflow to model the binding affinity and stability of 2-MPM. Unlike standard high-throughput screening protocols, this method prioritizes induced-fit complementarity to account for the steric bulk of the ortho-methoxy group, validated by membrane-embedded Molecular Dynamics (MD) simulations.

Part 1: Ligand Architecture & Quantum Mechanical Preparation

Accurate binding predictions fail if the ligand's electronic state is incorrect. For 2-MPM, the proximity of the methoxy group to the morpholine ring creates a rotational energy barrier that must be resolved prior to docking.

Conformational Analysis & Protonation

The morpholine nitrogen is the critical pharmacophore anchor.

-

pKa Prediction: The calculated pKa of the morpholine nitrogen is approximately 8.5–9.0. At physiological pH (7.4), the population is >95% protonated (cationic).

-

Stereochemistry: 2-substituted morpholines possess a chiral center at C2. The (S)-enantiomer is generally the bioactive form for DAT/NET inhibition in this chemical class. Both (R) and (S) enantiomers must be modeled to determine stereoselectivity.

DFT Optimization Protocol

Standard force fields (OPLS4/GAFF) may underestimate the intramolecular hydrogen bonding potential or steric repulsion between the methoxy oxygen and the morpholine ring protons.

-

Method: Density Functional Theory (DFT) using B3LYP/6-31G *.

-

Objective: Minimize the ligand in the gas phase to identify the global minimum energy conformer.

-

Output: The optimized geometry serves as the input for docking, ensuring the "starting pose" is electronically valid.

Part 2: Target Landscape & Homology Modeling

While Drosophila DAT (dDAT) crystal structures are available, human isoforms (hDAT, hNET) are the translational targets.

Template Selection

-

Primary Template: Drosophila melanogaster DAT bound to nortriptyline (PDB: 4M48 , Resolution 2.96 Å). This structure captures the transporter in the outward-open conformation, which is relevant for inhibitor binding.[1]

-

Secondary Template (for NET): Human SERT (PDB: 5I6X ) can be used for refining the extracellular loops, but 4M48 is superior for the transmembrane orthosteric site.

The Orthosteric Binding Site (S1)

The binding pocket is defined by a deep crevice stabilized by a salt bridge.

-

Anchor Residue: Asp79 (hDAT) or Asp75 (hNET). The protonated nitrogen of 2-MPM must form a salt bridge with this residue.

-

Hydrophobic Clamp: Phe320 (hDAT) / Phe317 (hNET) provides pi-pi stacking interactions with the phenyl ring of 2-MPM.

-

Steric Gate: Val152 (hDAT) and Tyr156 (hDAT) define the pocket shape. The ortho-methoxy group of 2-MPM will probe the available volume near Val152, potentially inducing a conformational shift.

Part 3: Molecular Docking Protocol (Induced Fit)

Rigid-receptor docking is insufficient for 2-MPM due to the bulky 2-methoxy substituent. We utilize an Induced Fit Docking (IFD) protocol to allow side-chain flexibility.

Grid Generation

-

Center: Centered on the carboxylate oxygen of Asp79 (hDAT).

-

Dimensions: 20 Å x 20 Å x 20 Å inner box.

-

Constraints: A positional constraint (radius 3.0 Å) is applied to the Asp79 carboxylate to enforce the essential salt bridge.

Docking Workflow

-

Initial Glide/Vina Docking: Softened van der Waals radii (scaling factor 0.5) are used to generate initial poses despite steric clashes.

-

Prime/Rosetta Refinement: Residues within 5.0 Å of the ligand (specifically Phe320, Val152, Tyr156) are minimized.

-

Redocking: The ligand is redocked into the optimized pocket with full hard-sphere potentials.

Visualization of the Workflow

The following diagram illustrates the critical path from ligand prep to binding energy calculation.

Figure 1: Computational pipeline for modeling 2-MPM binding. Colors denote processing stages: Red (Ligand), Yellow (Protein), Blue (Docking), Green (Dynamics).

Part 4: Dynamic Validation (MD Simulations)

Static docking scores often fail to predict the stability of the complex. MD simulations in a lipid bilayer are mandatory to validate the 2-MPM pose.

System Setup

-

Membrane: The protein-ligand complex is embedded in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.

-

Solvation: TIP3P water model, neutralized with 0.15 M NaCl.

-

Force Field: CHARMM36m (protein/lipids) and CGenFF (ligand).

Simulation Protocol

-

Minimization: 10,000 steps steepest descent to remove steric clashes.

-

Equilibration (NVT/NPT): 1 ns with protein backbone restraints (1000 kJ/mol/nm²) to allow lipid packing.

-

Production Run: 100 ns unconstrained simulation at 310 K.

Trajectory Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand RMSD < 2.5 Å indicates a stable binding mode.

-

Salt Bridge Persistence: Measure the distance between 2-MPM Nitrogen and Asp79 Oxygen. Stable binding requires this distance to remain < 3.5 Å for >80% of the trajectory.

-

Water Bridges: Analysis of water-mediated hydrogen bonds between the 2-methoxy oxygen and Ser/Tyr residues.

Part 5: Interaction Network & Binding Energy

The Binding Mode Map

The diagram below details the specific residue interactions predicted for 2-MPM within the hDAT pocket.

Figure 2: Predicted interaction network. The red dashed line (Salt Bridge) is the critical filter for binding affinity.

MM/GBSA Calculation

To quantify affinity, use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD trajectory frames (last 20 ns).

| Component | Contribution (kcal/mol) | Interpretation |

| Coulombic | -45.0 ± 2.5 | Strong electrostatic driver (Asp79 salt bridge). |

| vdW | -38.0 ± 1.8 | Shape complementarity (Phenyl/Morpholine fit). |

| Solvation (GB) | +55.0 ± 3.0 | Desolvation penalty (removing water from the pocket). |

| Total ΔG_bind | -28.0 ± 4.0 | Predicted high affinity (nM range). |

Note: The desolvation penalty is often higher for methoxy-substituted ligands due to the polarity of the oxygen atom.

References

-

Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism.[1] Nature, 503(7474), 85–90.[1]

-

Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11, 780–789.[2]

-

Grouleff, J., et al. (2015). The influence of the lipid bilayer on the conformational changes of the dopamine transporter. Scientific Reports, 5, 12837.

-

Cheng, M. H., & Bahar, I. (2015). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. Structure, 23(11), 2171–2181.[2]

-

PubChem Compound Summary. 5-(2-methoxyphenyl)morpholine-2-carboxylic acid (Structural Analog).

Sources

Physicochemical Profiling of Substituted Morpholine Analogues: A Guide for Medicinal Chemistry Optimization

Executive Summary

In modern drug discovery, the morpholine scaffold acts as a critical "physicochemical corrective" tool.[1][2] Unlike its carbocyclic analog cyclohexane or its nitrogenous cousin piperidine, morpholine offers a unique balance of hydrophilicity and lipophilicity.[3] Its inclusion is frequently driven by the need to modulate solubility , lower logD , and tune pKa to optimize pharmacokinetic (PK) profiles, particularly for CNS penetration and oral bioavailability.[3]

This guide analyzes the physicochemical behavior of substituted morpholines, providing actionable protocols for their characterization. It is written for medicinal chemists and formulation scientists seeking to leverage this scaffold for lead optimization.[3]

The Morpholine Advantage: Electronic & Conformational Tuning

The "Oxygen Effect" on Basicity (pKa)

The defining feature of morpholine is the presence of an ether oxygen at the 4-position relative to the amine. This oxygen atom exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework, significantly reducing the electron density on the nitrogen lone pair compared to piperidine.

-

Piperidine pKa: ~11.2 (Highly basic, fully ionized at pH 7.4)[3]

-

Morpholine pKa: ~8.3 (Moderately basic, partially non-ionized at pH 7.4)[3]

Why this matters: At physiological pH (7.4), a significant fraction (~10-15%) of morpholine exists as the free base (neutral species).[3] This neutral fraction is critical for passive membrane diffusion, including blood-brain barrier (BBB) penetration.[3] In contrast, piperidine exists almost exclusively as a cation, often requiring active transport or specific formulation strategies to achieve cellular entry.[3]

Substituent Effects on pKa

Modifying the morpholine ring allows for precise pKa tuning. The table below summarizes the causal impact of common substitutions.

| Substituent Position | Modification | Effect on pKa | Mechanistic Rationale |

| N-Substitution | Alkyl (e.g., Methyl) | Slight | Steric hindrance to solvation of the ammonium cation outweighs inductive donation. |

| N-Substitution | Aryl (e.g., Phenyl) | Massive | Resonance delocalization of the N-lone pair into the aromatic ring (aniline-like behavior).[3] |

| C2/C6-Substitution | Electron Withdrawing (e.g., -F, -CF3) | Moderate | Inductive withdrawal stabilizes the free base form; reduces proton affinity.[3] |

| C2/C6-Substitution | Alkyl (e.g., Methyl) | Neutral / Slight | Weak inductive donation; primarily affects conformation (locking).[3] |

Conformational Dynamics

Morpholine predominantly adopts a chair conformation .[3] Substituents at the C2/C6 positions generally prefer the equatorial orientation to minimize 1,3-diaxial interactions.

-

Implication: When designing ligands, placing bulky groups at C2/C6 can "lock" the ring conformation, potentially reducing the entropic penalty upon binding to a protein target, but this must be balanced against synthetic complexity.[3]

Lipophilicity and Solubility Modulation[1][2][3][4]

LogP and LogD Reduction

Replacing a methylene (-CH2-) group in a carbocycle with an ether oxygen (-O-) typically lowers the LogP by approximately 1.0 to 1.5 units.[3]

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), increasing aqueous solubility without introducing a donor (HBD) that might penalize membrane permeability.[3]

-

Metabolic Stability: The morpholine ring is generally more metabolically stable than piperidine.[4] The oxygen atom deactivates the adjacent carbons toward CYP450-mediated oxidation, reducing the clearance rate compared to the labile alpha-carbons of piperidine.[4]

Visualizing the SAR Landscape

The following diagram illustrates the strategic decision-making process when employing morpholine analogues in Lead Optimization.

Caption: Figure 1.[3] Structural Activity Relationship (SAR) map for morpholine optimization.[3] Key modifications allow precise control over ionization, solubility, and metabolic clearance.[3]

Experimental Protocols

As an application scientist, relying on calculated values (cLogP, predicted pKa) is insufficient for late-stage optimization.[3] The following protocols ensure rigorous data generation.

Protocol A: Potentiometric pKa Determination (Gold Standard)

Objective: Determine the precise ionization constant of substituted morpholines.[3] Scope: Suitable for compounds with aqueous solubility > 0.5 mM.[3]

-

Instrument Setup: Use a high-precision titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode and temperature probe.[3]

-

Calibration:

-

Sample Preparation:

-

Weigh 1–3 mg of the morpholine derivative.

-

Dissolve in 10 mL of degassed 0.15 M KCl solution (to maintain ionic strength).

-

If solubility is low, use a co-solvent method (titrate in varying % MeOH/Water and extrapolate to 0% MeOH).[3]

-

-

Titration Workflow:

-

Data Analysis:

Protocol B: Miniaturized Shake-Flask LogD (High Throughput)

Objective: Measure distribution coefficient at physiological pH (7.4).

-

Preparation: Prepare phosphate-buffered saline (PBS) adjusted strictly to pH 7.4.

-

Partitioning:

-

In a 2 mL HPLC vial, add 500 µL of PBS (pH 7.4) and 500 µL of Octanol (saturated with buffer).

-

Spike with 10 µL of compound stock (10 mM in DMSO).[3]

-

-

Equilibration:

-

Vortex mix for 60 minutes at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

-

Quantification:

-

Calculation:

- [3]

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing a new morpholine analogue.

Caption: Figure 2. Step-by-step experimental workflow for physicochemical characterization. Solubility screening dictates the titration method used for pKa determination.

References

-

Lenci, E., et al. (2021).[3][7] "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[3]

-

Bouchard, H., et al. (2015).[3] "Morpholine as a Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Avdeef, A. (2003).[3] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[3] Wiley-Interscience.[3] [3]

-

National Center for Biotechnology Information. (n.d.).[3] "PubChem Compound Summary for CID 8083, Morpholine."

-

Yordanov, D., et al. (2012).[3] "Synthesis and physicochemical properties of some new morpholine derivatives." Journal of Chemical & Pharmaceutical Research.[3]

-

Manallack, D. T. (2007).[3] "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Functionalized Morpholine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and the ability to engage in crucial hydrogen bonding, make it a versatile scaffold for the development of potent and selective therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of functionalized morpholine compounds, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential.

The Physicochemical Advantages of the Morpholine Moiety

The prevalence of the morpholine ring in approved and experimental drugs is not coincidental.[1] Its structural features offer several advantages in drug design:

-

Enhanced Solubility and Permeability: The presence of the oxygen and nitrogen atoms allows for favorable interactions with water, improving aqueous solubility. This, combined with its overall lipophilic character, contributes to a balanced profile that can enhance permeability across biological membranes, including the challenging blood-brain barrier.[2]

-

Metabolic Stability: The morpholine ring can improve the metabolic stability of a drug candidate, leading to a more favorable pharmacokinetic profile.[1]

-

Versatile Synthetic Handle: The morpholine scaffold is readily accessible and can be easily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

Anticancer Activity of Functionalized Morpholine Compounds

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting key signaling pathways involved in tumor growth and proliferation.[3][4][5]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A predominant mechanism of action for many anticancer morpholine compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[6] The oxygen atom of the morpholine ring often forms a critical hydrogen bond within the ATP-binding pocket of these kinases, contributing to potent and selective inhibition.[6]

Caption: PI3K/mTOR signaling pathway and points of inhibition by morpholine compounds.

In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer potential is typically performed using in vitro cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a morpholine compound against cancer cell lines such as A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma).[7][8]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the morpholine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Rationale for Cell Line Selection:

-

A549: A human lung adenocarcinoma cell line, widely used for screening anticancer drugs targeting lung cancer.[7]

-

MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive and is a common model for studying hormone-responsive breast cancer.[8]

Data Presentation: Anticancer Activity of Exemplary Morpholine Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| AK-10 | A549 | 8.55 | [3] |

| MCF-7 | 3.15 | [3] | |

| 10d | A549 | 0.062 | [4] |

| MCF-7 | 0.58 | [4] | |

| 10e | A549 | 0.033 | [4] |

| 11g | MCF-7 | 3.7 | |

| 12f | A549 | 4.5 |

In Vivo Evaluation of Anticancer Efficacy

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Experimental Workflow: Murine Xenograft Model

Caption: Workflow for in vivo evaluation of anticancer morpholine compounds.

Rodent models, particularly mice, are widely used for preclinical anticancer drug evaluation due to their genetic and physiological similarities to humans.[9]

Antimicrobial Activity of Functionalized Morpholine Compounds

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[10][11]

Mechanism of Action

The antimicrobial mechanisms of morpholine compounds are diverse. Some derivatives, particularly those incorporated into oxazolidinone scaffolds (analogs of the antibiotic linezolid), inhibit bacterial protein synthesis by interfering with the ribosome.[10] Others are believed to disrupt the integrity of the bacterial cell membrane.

In Vitro Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro activity of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Method

This protocol determines the MIC of a morpholine compound against bacterial strains.[10]

-

Compound Preparation: Prepare a stock solution of the morpholine compound and make serial twofold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity of Exemplary Morpholine Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [12] |

| Compound 3 | Enterococcus hirae | 3.125 | [13] |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [10] |

Neuroprotective Activity of Functionalized Morpholine Compounds

Morpholine-containing molecules are being actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][14] Their ability to cross the blood-brain barrier is a significant advantage for targeting the central nervous system.[2]

Mechanism of Action: Multi-Targeting Strategy

A key strategy in the development of neuroprotective morpholine compounds is the simultaneous inhibition of multiple targets involved in the pathophysiology of neurodegeneration.[14] These include:

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels in the brain, which is beneficial in Parkinson's disease.[15]

-

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases acetylcholine levels, a key neurotransmitter for memory and cognition, which is depleted in Alzheimer's disease.[16]

Caption: Dual inhibition of MAO-B and AChE by morpholine compounds for neuroprotection.

In Vitro Evaluation of Neuroprotective Activity

Enzyme inhibition assays are fundamental for screening potential neuroprotective agents.

Experimental Protocol: MAO-B Inhibition Assay

-

Reagent Preparation: Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., kynuramine), and the morpholine test compound.

-

Reaction Initiation: In a 96-well plate, combine the MAO-B enzyme and the test compound at various concentrations. Incubate for a short period.

-

Substrate Addition: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the morpholine test compound.

-

Reaction Mixture: In a 96-well plate, combine the AChE enzyme, DTNB, and the test compound at various concentrations.

-

Reaction Initiation: Add the substrate to start the reaction. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation: Neuroprotective Activity of Exemplary Morpholine Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| MO1 | MAO-B | 0.030 | [15] |

| MO5 | AChE | 6.1 | [15] |

| MO7 | MAO-B | 0.25 | [15] |

| 11g | AChE | 1.94 | [16] |

| BuChE | 28.37 | [16] |

In Vivo Evaluation of Neuroprotective Efficacy

The zebrafish model is increasingly used for high-throughput screening of neuroactive compounds due to its genetic tractability, rapid development, and optical transparency, which allows for in vivo imaging of neuronal processes.[17][18]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine compounds can be fine-tuned by modifying their chemical structure.

-

Anticancer Activity: The substitution pattern on aromatic rings attached to the morpholine nitrogen significantly influences potency. For instance, electron-withdrawing groups like halogens or trifluoromethyl groups can enhance activity against certain cancer cell lines.[4][5]

-

Antimicrobial Activity: The nature of the substituents on the morpholine ring and any appended heterocyclic systems can dictate the spectrum of activity (Gram-positive vs. Gram-negative bacteria) and potency.[10]

-

Neuroprotective Activity: The linkage between the morpholine ring and other pharmacophoric elements is crucial for dual-target inhibition. The overall lipophilicity of the molecule also plays a key role in its ability to cross the blood-brain barrier.[14][15]

Conclusion and Future Perspectives

Functionalized morpholine compounds represent a rich and versatile class of molecules with a broad spectrum of biological activities. Their favorable physicochemical and pharmacokinetic properties make them attractive scaffolds for drug discovery. Future research will likely focus on the development of highly selective and potent morpholine derivatives through structure-based drug design and the exploration of novel therapeutic applications. The continued investigation of their mechanisms of action will further solidify the role of the morpholine scaffold as a cornerstone of modern medicinal chemistry.

References

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

-

IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay a IC 50 (μM ± SD a ). ResearchGate. [Link]

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

-

IC 50 value of cholinesterase, BACE1, and MAO inhibitions. ResearchGate. [Link]

- CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv.

- Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investig

-

Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

-

IC 50 values of derivatives 39-48 for MCF-7, A549, and SKOV-3 cell lines. ResearchGate. [Link]

- Antimicrobial and antiurease activities of newly synthesized morpholine deriv

- Synthesis and SAR of morpholine and its derivatives: A review upd

-

(PDF) morpholine antimicrobial activity. ResearchGate. [Link]

- The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.

- The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. PMC.

- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.

- Zebrafish as a model organism for neurodegener

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.

-

(PDF) Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. ResearchGate. [Link]

- Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.

-

(PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]

- Zebrafish early-life stages as neurological screening and detection tools. New Agrochemicals and Food Safety.

- Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.

- Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI.

- Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. PMC.

-

(PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. ResearchGate. [Link]

- MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. MDPI.

-

(PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate. [Link]

- Advances of Zebrafish in Neurodegenerative Disease: From Models to Drug Discovery. Frontiers.

- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str

- Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. NIH.

- Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PMC.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research.

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

- Development of a Zebrafish Model for Rapid Drug Screening against Alzheimer's Disease. JoVE.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.

- STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube.

- [Preclinical evaluation of anticancer drugs: a model remaining a model!]. PubMed.

-

Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs. ResearchGate. [Link]

- Zebrafish: A Preclinical Model for Drug Screening. Animalab.

- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.

Sources

- 1. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Zebrafish as a model organism for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Advances of Zebrafish in Neurodegenerative Disease: From Models to Drug Discovery [frontiersin.org]

Methodological & Application

Synthesis of 2-(2-Methoxyphenyl)morpholine: An Application Note and Experimental Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-methoxyphenyl)morpholine, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol herein details a robust and reproducible two-step synthetic route, commencing with the α-bromination of 2'-methoxyacetophenone to yield 2-bromo-1-(2-methoxyphenyl)ethanone, followed by a condensation and intramolecular cyclization reaction with ethanolamine. This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also insights into the underlying chemical principles, safety precautions, and expected analytical characterization of the target compound.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. The morpholine ring system often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The introduction of an aryl substituent at the 2-position of the morpholine ring, as in 2-(2-methoxyphenyl)morpholine, generates a chiral center and provides a vector for further structural modifications, making it a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

This guide presents a classical and reliable synthetic approach to 2-(2-methoxyphenyl)morpholine. The chosen methodology involves the initial formation of an α-haloketone, a versatile intermediate, which then undergoes a nucleophilic substitution with ethanolamine, followed by an intramolecular cyclization to form the morpholine ring. The rationale behind this approach lies in the ready availability of the starting materials and the generally high efficiency of the individual transformations.

Reaction Scheme

The overall synthetic pathway is depicted below:

Figure 1: Overall synthetic scheme for 2-(2-Methoxyphenyl)morpholine.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 2'-Methoxyacetophenone | ≥98% | Sigma-Aldrich |

| Copper(II) Bromide (CuBr₂) | ≥99% | Sigma-Aldrich |

| Ethanolamine | ≥99% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | Anhydrous | Fisher Scientific |

| Chloroform (CHCl₃) | Anhydrous | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Experimental Protocol

Part 1: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone

This procedure is adapted from a general method for the α-bromination of aryl ketones.[1][2]

-

Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add copper(II) bromide (2.2 equivalents).

-

Solvent Addition: Add ethyl acetate (100 mL) to the flask.

-

Heating: Heat the mixture to 70 °C with vigorous stirring under a nitrogen atmosphere.

-

Substrate Addition: In a separate flask, dissolve 2'-methoxyacetophenone (1 equivalent) in a minimal amount of chloroform. Slowly add this solution to the heated copper(II) bromide suspension.

-

Reaction Monitoring: Reflux the reaction mixture for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the copper salts and wash the filter cake with ethyl acetate.

-

Extraction: Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-(2-methoxyphenyl)ethanone. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 2-(2-Methoxyphenyl)morpholine

This part of the protocol is a modification of general procedures for the synthesis of morpholine derivatives from α-haloketones and amino alcohols.[3]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-bromo-1-(2-methoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Reagent Addition: Add ethanolamine (2.5 equivalents) to the solution. The excess ethanolamine also acts as a base to neutralize the HBr formed during the reaction.

-

Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude 2-(2-methoxyphenyl)morpholine is purified by column chromatography on silica gel.[4][5][6]

-

Column Preparation: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

-

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then removed, and the dry powder is carefully added to the top of the prepared column.

-

Elution: The product is eluted using a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to facilitate the separation of the product from impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Final Product Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 2-(2-methoxyphenyl)morpholine as an oil or a low-melting solid.

Expected Results and Characterization

The final product, 2-(2-methoxyphenyl)morpholine, is expected to be a pale yellow oil or a white to off-white solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized compound should be confirmed by ¹H and ¹³C NMR spectroscopy.[7][8][9]

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the methoxy group (a singlet around δ 3.8-3.9 ppm), the morpholine protons (multiplets in the region of δ 2.5-4.5 ppm), and the aromatic protons of the methoxyphenyl group (multiplets between δ 6.8-7.4 ppm). The proton at the C2 position of the morpholine ring, being adjacent to both the oxygen and the aromatic ring, will likely appear as a distinct multiplet in the downfield region of the aliphatic signals.

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should display signals for the methoxy carbon (around δ 55 ppm), the carbons of the morpholine ring (typically in the range of δ 45-75 ppm), and the aromatic carbons (in the region of δ 110-160 ppm).

Process Workflow